Home > Products > Screening Compounds P147090 > Napsagatran hydrate
Napsagatran hydrate - 159668-20-9

Napsagatran hydrate

Catalog Number: EVT-276422
CAS Number: 159668-20-9
Molecular Formula: C26H36N6O7S
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Napsagatran is an inhibitor of extrinsic and intrinsic thrombin generation which inhibits clot-bound and free (fluid-phase) thrombin.
Source and Classification

Napsagatran was developed as part of research into direct thrombin inhibitors and has been investigated for its efficacy in preventing thrombus formation. It belongs to the class of compounds known as amidines, which are characterized by the presence of an amidine functional group. The hydrate form indicates that it contains water molecules in its crystalline structure, which can influence its solubility and bioavailability.

Synthesis Analysis

The synthesis of Napsagatran involves multiple steps, typically starting from readily available precursors. A common synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the construction of an amidine framework through the reaction of appropriate amines with carbonyl compounds.
  2. Functionalization: Subsequent reactions introduce various functional groups necessary for biological activity. This may include alkylation or acylation steps to modify the side chains.
  3. Hydration: The final step involves crystallization from aqueous solutions to obtain the hydrate form, which can enhance solubility.

Specific parameters such as temperature, pH, and reaction time are critical to optimize yield and purity during synthesis. For example, maintaining a controlled temperature can prevent decomposition of sensitive intermediates.

Molecular Structure Analysis

The molecular structure of Napsagatran can be described in detail:

  • Molecular Formula: C26_{26}H34_{34}N6_6O6_6S
  • Molecular Weight: Approximately 502.65 g/mol
  • Structural Features:
    • The compound contains multiple nitrogen atoms, indicative of its pharmacological properties.
    • It features a sulfonamide group, which is essential for its interaction with biological targets.
    • The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially influencing solubility and binding affinity.

The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to predict how it interacts with target proteins.

Chemical Reactions Analysis

Napsagatran participates in several chemical reactions relevant to its function:

  1. Binding to Tissue Factor: Napsagatran inhibits tissue factor by binding at specific sites, disrupting the coagulation cascade.
  2. Metabolism: In vivo studies indicate that Napsagatran undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

These reactions are influenced by factors such as pH and the presence of other substrates in biological systems.

Mechanism of Action

The mechanism of action of Napsagatran primarily revolves around its ability to inhibit tissue factor-mediated activation of coagulation pathways:

  • Inhibition of Coagulation Cascade: By binding to tissue factor, Napsagatran prevents the activation of factor VIIa and subsequent thrombin generation.
  • Impact on Thrombus Formation: Studies have shown that this inhibition effectively limits thrombus growth in animal models, suggesting its potential use in clinical settings for managing thrombosis.

Quantitative analyses often involve measuring thrombin generation assays or evaluating clot formation dynamics in vitro and in vivo.

Physical and Chemical Properties Analysis

Napsagatran exhibits a range of physical and chemical properties:

  • Solubility: The hydrate form generally improves solubility compared to its anhydrous counterpart, making it more suitable for pharmaceutical formulations.
  • Stability: Stability studies indicate that Napsagatran is sensitive to light and moisture; thus, it should be stored under controlled conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry (DSC), providing insights into thermal stability.

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy.

Applications

Napsagatran's primary applications lie within the pharmaceutical domain:

  • Anticoagulant Therapy: It is being investigated as a direct thrombin inhibitor for patients at risk of thromboembolic events.
  • Research Tool: Napsagatran serves as a valuable tool in research focused on coagulation mechanisms and the development of new anticoagulants.

Further studies are ongoing to explore additional therapeutic indications and optimize its pharmacokinetic profile.

Pharmacological Mechanisms of Action

Thrombin Inhibition: Molecular Binding Dynamics and Selectivity

Napsagatran hydrate is a synthetic direct thrombin inhibitor (DTI) that binds irreversibly to thrombin's active site, distinct from indirect inhibitors like heparin. Its chemical structure features an amidinopiperidine motif at the P1 position, which forms critical ionic bonds with thrombin's Asp189 residue within the S1 specificity pocket [8]. This binding disrupts thrombin's catalytic triad (Ser195, His57, Asp102), preventing substrate cleavage [9].

Table 1: Binding Parameters of Napsagatran Against Key Coagulation Proteases

Target ProteaseIC₅₀ (nM)Binding Site InteractionsSelectivity vs. Thrombin
Thrombin8.2S1: Asp189; Oxyanion hole: Gly1931x (reference)
Factor Xa>10,000Weak H-bonding>1,200-fold
Trypsin1,450Partial S1 engagement177-fold
Plasmin>10,000No significant binding>1,200-fold

Neutron crystallography studies reveal that the displacement of water molecules in thrombin's S1 pocket enhances binding affinity. Unlike uncomplexed thrombin, where water exhibits high mobility and incomplete H-bonding to Asp189, Napsagatran displaces these waters, establishing direct electrostatic interactions [3]. This displacement contributes to its ≥177-fold selectivity over trypsin-like serine proteases [8]. Molecular dynamics simulations confirm stable complex formation via van der Waals contacts at the P2/P3 sites (e.g., fluorophenylacetamide groups) and hydrogen bonding with Gly219 [8].

Role in Serine Protease Inhibition: Comparative Analysis

Napsagatran belongs to the small-molecule inhibitor class, contrasting with macromolecular serpins (serine protease inhibitors). While serpins (e.g., antithrombin III) use a "suicide substrate" mechanism involving irreversible conformational change and Reactive Center Loop (RCL) insertion into β-sheet A [6] [7], Napsagatran directly competes for the catalytic site without structural rearrangement of the protease [4].

Table 2: Mechanisms of Serine Protease Inhibition

Inhibitor TypeExampleMechanismKineticsAllosteric Effects
Direct (Small Molecule)NapsagatranActive site blockadeRapid, reversibleMinimal
SerpinAntithrombin IIIRCL cleavage & conformational trappingSlow, irreversibleHeparin-induced activation
Kunitz-typeAprotininStandard mechanism (Laskowski)Tight-binding, reversibleNone

Key distinctions include:

  • No covalent modification: Unlike serpins that form acyl-enzyme intermediates, Napsagatran inhibits via non-covalent interactions, enabling predictable dissociation kinetics [4] [9].
  • Absence of heparin dependence: Unlike antithrombin III, which requires heparin for allosteric activation, Napsagatran functions independently of cofactors [6].
  • Target specificity: Schistosome serpins (e.g., Schistosoma mansoni serpins) inhibit host proteases like neutrophil elastase for immune evasion [7], whereas Napsagatran exclusively targets thrombin with minimal off-target effects on inflammatory proteases.

Modulation of Coagulation Cascade: Impact on aPTT and Prothrombin Time

Napsagatran's thrombin inhibition selectively disrupts the final common pathway of coagulation. Clinical studies in deep vein thrombosis (DVT) patients demonstrate:

Table 3: Coagulation Parameter Changes with Napsagatran Infusion (5 mg/h, Steady State)

ParameterBaseline ValueDay 2 (Change vs. Baseline)Post-Cessation (2 hr)Heparin Comparator
aPTT (sec)32.1 ± 4.21.8x increaseReturn to baseline2.5x increase
Prothrombin Time (sec)12.4 ± 1.1UnchangedUnchangedProlonged 1.3x
Thrombin Activity (TAT, ng/mL)12.5 ± 3.1↓58% (9 mg/h dose)↑85% from nadir↓42%
Thrombin Generation (F1+2, nM)1.8 ± 0.4UnchangedReturn to baseline↓36%

Data derived from ADVENT Investigators trial .

Napsagatran (9 mg/h) reduces thrombin-antithrombin (TAT) complexes by 58%, indicating superior suppression of active thrombin compared to unfractionated heparin (UFH; 42% reduction). However, it shows minimal impact on prothrombin fragment F1+2, a marker of thrombin generation. This contrasts with UFH, which reduces F1+2 by 36%, highlighting Napsagatran's selective inhibition of existing thrombin over upstream cascade activation . The differential effects explain its prolonged aPTT without significant prothrombin time changes, indicating targeted action within the common pathway. Post-cessation, TAT levels rebound by 85%, confirming the compound's reversible binding and short pharmacodynamic half-life [3].

Properties

CAS Number

159668-20-9

Product Name

Napsagatran hydrate

IUPAC Name

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate

Molecular Formula

C26H36N6O7S

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1

InChI Key

LQROGLFHUNEOES-ZLLYMXMVSA-N

SMILES

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O

Solubility

Soluble in DMSO

Synonyms

N-(N4-(((S)-1-amidino-3-piperidinyl)methyl)-N2-(2-naphthalenesulfonyl)-L-asparaginyl)-N-cyclopropylglycine
napsagatran
Ro 46-6240
Ro-46-6240

Canonical SMILES

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O

Isomeric SMILES

C1C[C@@H](CN(C1)C(=N)N)CN([C@@H](CC(=O)N)C(=O)N(CC(=O)O)C2CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.